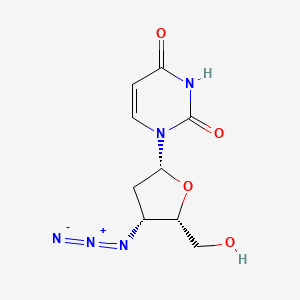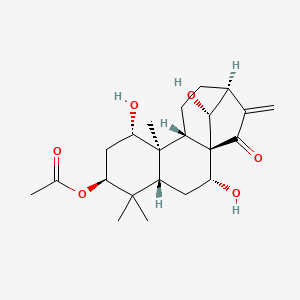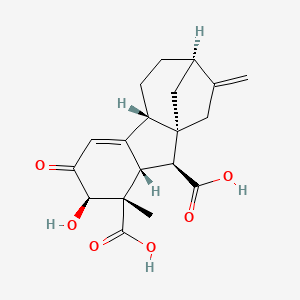
3'-Azido-2',3'-dideoxyuridine
Overview
Description
3’-Azido-2’,3’-dideoxyuridine is a nucleotide analog with applications in antiviral therapies and DNA sequencing . It is utilized extensively to obstruct the reverse transcriptase activity of HIV and hepatitis B virus .
Synthesis Analysis
3’-Azido-2’,3’-dideoxyuridine is synthesized by condensation of silylated 6-alkyl and 5,6-dialkyl substituted uracils with methyl 3-azido-5-O-tert-butyldiphenylsilyl-2,3-dideoxy-alpha, beta-D-erythro-pentofuranoside . The compounds are then treated with tetrabutylammonium fluoride to obtain the deprotected nucleosides .Molecular Structure Analysis
The empirical formula of 3’-Azido-2’,3’-dideoxyuridine is C9H11N5O4 . Its molecular weight is 253.21 . The SMILES string representation of its structure is OC[C@H]1OC@HN2C=CC(=O)NC2=O .Chemical Reactions Analysis
3’-Azido-2’,3’-dideoxyuridine is phosphorylated by thymidine kinase . It inhibits cytopathogenicity induced by HIV or Moloney sarcoma virus (MSV) in MT-4 cells .Physical And Chemical Properties Analysis
3’-Azido-2’,3’-dideoxyuridine has an assay of ≥98% (TLC) . It is stored at a temperature of -20°C .Scientific Research Applications
Inhibitor of HIV Replication : AzddU is a potent inhibitor of HIV replication in vitro and has low bone marrow toxicity. It is evaluated in clinical trials for its antiviral properties (Cretton et al., 1992).
Cellular Metabolism : In human peripheral blood mononuclear cells and bone marrow cells, AzddU is metabolized into various compounds, with 3'-azido-2',3'-dideoxyuridine-5'-monophosphate being the predominant metabolite. This metabolism is crucial for its antiviral effects (Zhu et al., 1990).
Quantitative Analysis in Rat Plasma : A high-performance liquid chromatographic method was developed for determining AzddU and its prodrugs in rat plasma, aiding in pharmacokinetic studies (Kong et al., 2003).
Inhibition of Virus Reverse Transcriptases : AzddU-5'-triphosphate is found to be a selective inhibitor of both human and simian immunodeficiency virus reverse transcriptases, showcasing its potential as an antiviral agent (Eriksson et al., 1989).
Synthesis of Photoaffinity Analogs : Research on the synthesis of photoaffinity analogs of AzddU, like 5-azido-3'-azido-2',3'-dideoxyuridine, has been conducted to understand the interaction of these analogs with enzymes and their antiviral activities (Mao et al., 1995).
Structure-Activity Relationships : Studies on the structure-activity relationships of pyrimidine nucleosides related to AzddU have been instrumental in understanding their antiviral potency and designing more effective drugs (Chu et al., 1989).
Novel Metabolites and Pathways : Discovery of new metabolites and metabolic pathways of AzddU underscores its unique features that may contribute to its low toxicity and mechanism of action (Zhu et al., 1990).
Safety and Hazards
properties
IUPAC Name |
1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNNBSPEFVIUDS-ATRFCDNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143696 | |
| Record name | AZddU (threo) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101039-96-7 | |
| Record name | AZddU (threo) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101039967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZddU (threo) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-EPINAVURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965U3315F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B1200094.png)


![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid](/img/structure/B1200100.png)